N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN4O6S/c1-16-14-17(22)4-5-18(16)33(29,30)26-8-3-11-32-19(26)15-24-21(28)20(27)23-6-2-7-25-9-12-31-13-10-25/h4-5,14,19H,2-3,6-13,15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFYPLODTHGOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3-Oxazinan Ring
The 1,3-oxazinan ring is synthesized via cyclization reactions starting from β-amino alcohols or their derivatives. A common approach involves the reaction of 3-amino-1-propanol with carbonyl-containing reagents under acidic or basic conditions. For instance, cyclization using triphosgene in dichloromethane at 0°C yields the oxazinan scaffold with high regioselectivity. Alternative methods employ catalytic palladium systems, though these are less prevalent due to cost and complexity.
Introduction of the 4-Fluoro-2-methylbenzenesulfonyl Group
Sulfonylation of the oxazinan ring is achieved using 4-fluoro-2-methylbenzenesulfonyl chloride. This step typically occurs in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere, with pyridine or triethylamine as a base to neutralize HCl byproducts. Reaction completion is monitored via thin-layer chromatography (TLC), with yields ranging from 75–85%.
Coupling with the Morpholin-4-ylpropyl Ethanediamide Moiety
The final step involves coupling the sulfonylated oxazinan intermediate with N-[3-(morpholin-4-yl)propyl]ethanediamide. This is facilitated by carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization. Solvents like dimethylformamide (DMF) or acetonitrile are employed at 25–40°C, with reaction times of 12–24 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields for the sulfonylation step are achieved in dichloromethane at 0–5°C, minimizing side reactions such as sulfonate ester formation. Elevated temperatures (>30°C) reduce yields by 15–20% due to decomposition. For amide coupling, DMF outperforms acetonitrile, providing a 92% yield compared to 78%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis confirms the presence of characteristic signals:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes purity ≥95%, with retention times of 8.2–8.5 minutes under standardized conditions.
Research Discoveries and Challenges
Side Reactions and Mitigation
Competitive guanidine formation occurs when excess cyanamide is present during cyclization, necessitating strict stoichiometric control. This side reaction reduces yields by 10–15% if unmanaged.
Data Tables
Table 1: Key Reaction Parameters for Oxazinan Synthesis
Table 2: Comparative Solvent Performance in Amide Coupling
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 92 | 24 |
| Acetonitrile | 37.5 | 78 | 36 |
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The fluoro-substituted benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The oxazinan ring and morpholine moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (CAS 872724-02-2)
Molecular Formula : C₁₉H₂₂FN₃O₆S (MW: 439.5 g/mol)
Key Differences :
- Substituent on Ethanediamide : The morpholinylpropyl group in the target compound is replaced by a furan-2-ylmethyl group.
- Impact on Properties :
p-Fluoro-isobutyrylfentanyl ()
Molecular Formula : C₂₃H₃₀FN₃O (MW: 407.51 g/mol)
Key Differences :
- Core Structure : The target compound lacks the piperidine and propanamide groups critical for opioid receptor binding.
- Fluorine Position : Both compounds feature a para-fluoro substituent on an aromatic ring, but the target’s benzenesulfonyl group introduces distinct electronic effects compared to fentanyl’s fluorophenyl moiety .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
Molecular Formula : Varies (e.g., C₂₀H₁₄F₂N₃O₂S₂ for X=H; MW: 452.47 g/mol)
Key Differences :
- Heterocycle : The 1,2,4-triazole-thione core differs from the 1,3-oxazinan ring, reducing conformational flexibility.
- Functional Groups : The thione (C=S) group in triazoles (~1247–1255 cm⁻¹ in IR) is absent in the target compound, which has ethanediamide carbonyls .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₂₂H₃₀FN₅O₆S | 535.57 | Benzenesulfonyl, oxazinan, ethanediamide | 2.1 | ~25 (aqueous) |
| Furan Analog (CAS 872724-02-2) | C₁₉H₂₂FN₃O₆S | 439.5 | Benzenesulfonyl, oxazinan, furan | 3.5 | <10 |
| p-Fluoro-isobutyrylfentanyl | C₂₃H₃₀FN₃O | 407.51 | Fluorophenyl, piperidine, propanamide | 4.8 | <5 |
| 5-(4-(4-H-Phenylsulfonyl)phenyl)-triazole | C₂₀H₁₄F₂N₃O₂S₂ | 452.47 | Triazole-thione, sulfonyl | 3.2 | ~15 |
Research Findings and Implications
- Synthesis Challenges : The target compound’s morpholinylpropyl group requires precise alkylation steps to avoid N- vs. O-alkylation side products, a common issue in sulfonamide chemistry .
- Spectroscopic Identification: The absence of C=S vibrations (cf. triazole-thiones in ) and presence of dual C=O stretches (~1660–1680 cm⁻¹) are diagnostic for the ethanediamide bridge .
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological mechanisms, and activity data associated with this compound.
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The initial step often includes the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with a suitable oxazinan derivative.
- Final Product Formation : The resulting sulfonylated oxazinan intermediate is then reacted with N'-[3-(morpholin-4-yl)propyl]ethanediamide to yield the final product.
The compound's structure features a morpholine ring and a sulfonamide group, which are crucial for its biological activity.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of functional groups allows for:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways critical in cancer progression.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling processes and leading to therapeutic effects.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 15.0 | Induces apoptosis and cell cycle arrest |
| MCF-7 (Breast Cancer) | 20.5 | Inhibits tubulin polymerization |
| HeLa (Cervical Cancer) | 18.0 | Alters mitochondrial membrane potential |
These values indicate that the compound is effective at low concentrations, suggesting potent anticancer properties.
Case Studies
- Study on A2780 Cell Line : In a study evaluating the compound's effect on the A2780 ovarian carcinoma cell line, it was found to induce significant apoptosis. Flow cytometric analysis revealed an increase in sub-G1 phase cells, indicating cell death.
- MCF-7 Resistance Study : Another investigation focused on MCF-7 cells resistant to mitoxantrone showed that treatment with this compound resulted in reduced viability and significant cell cycle arrest at the G2/M phase.
Q & A
What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
Level : Basic
Answer :
The synthesis involves multi-step reactions requiring precise control of sulfonylation, oxazinan ring formation, and amide coupling. Key challenges include:
- Regioselectivity : Ensuring sulfonyl group attachment at the 4-fluoro-2-methylbenzene position. Use of protecting groups (e.g., tert-butyldimethylsilyl) during sulfonylation can mitigate side reactions .
- Oxazinan Ring Stability : The 1,3-oxazinan ring is prone to hydrolysis under acidic conditions. Employing anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) during ring closure improves stability .
- Purification : By-products from morpholinylpropyl-ethanediamide coupling require chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Level : Basic
Answer :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects synthetic impurities (e.g., incomplete sulfonylation) .
- X-ray Crystallography : Resolves absolute configuration and ring puckering (see SHELXL refinement protocols) .
How can conformational analysis of the oxazinan ring impact the compound's reactivity and biological activity?
Level : Advanced
Answer :
The oxazinan ring’s puckering (e.g., chair vs. boat conformations) influences:
- Reactivity : Chair conformers enhance sulfonyl group electrophilicity, facilitating nucleophilic attacks in amide bond formation .
- Bioactivity : Puckering amplitude (quantified via Cremer-Pople parameters) modulates interactions with enzymatic targets (e.g., hydrophobic pockets in kinases). Molecular dynamics (MD) simulations paired with crystallographic data (SHELXL) can predict dominant conformers in solution vs. solid state .
What strategies can resolve contradictions in biological activity data between different studies?
Level : Advanced
Answer :
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate activity tests (e.g., IC50 in kinase inhibition) under identical conditions (pH 7.4, 37°C) .
- Structural Analog Analysis : Compare bioactivity of derivatives (e.g., replacing morpholinylpropyl with piperazine) to isolate functional group contributions .
- Computational Docking : Use Schrödinger Suite or AutoDock to model binding modes against target proteins (e.g., COX-2 for anti-inflammatory activity) and validate with mutagenesis studies .
What are the primary functional groups in this compound, and how do they influence its chemical behavior?
Level : Basic
Answer :
- 4-Fluoro-2-methylbenzenesulfonyl : Enhances electrophilicity for nucleophilic substitution; fluorine increases metabolic stability .
- 1,3-Oxazinan Ring : Acts as a conformationally constrained scaffold, influencing solubility (logP ~2.1 predicted via ChemAxon) .
- Morpholinylpropyl Group : Improves water solubility via tertiary amine protonation at physiological pH .
How can computational methods be integrated with experimental data to predict the compound's mechanism of action?
Level : Advanced
Answer :
- Molecular Docking : Predict binding affinity to targets (e.g., PARP-1 for anticancer activity) using Glide SP mode. Validate with isothermal titration calorimetry (ITC) .
- QSAR Modeling : Correlate substituent variations (e.g., fluoro vs. chloro) with bioactivity trends using Random Forest algorithms .
- MD Simulations : Assess target-ligand complex stability over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds (e.g., sulfonyl-O with Lys123) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
